3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine is a chemical compound with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.346 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound, and features a nitrophenyl group attached to an ethenyl chain
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and 3,3-dimethylindole as the primary starting materials.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 3,3-dimethylindole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the ethenyl linkage between the nitrophenyl group and the indole ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group, resulting in the formation of 3,3-dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving abnormal cell growth.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine can be compared with other similar compounds, such as:
3,3-Dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine: This compound is a reduced form of the original compound, with an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.
3,3-Dimethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indol-5-amine: This compound has a methoxy group instead of a nitro group, leading to variations in its electronic properties and reactivity.
3,3-Dimethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indol-5-amine:
Eigenschaften
93272-84-5 | |
Molekularformel |
C18H17N3O2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
3,3-dimethyl-2-[2-(4-nitrophenyl)ethenyl]indol-5-amine |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)15-11-13(19)6-9-16(15)20-17(18)10-5-12-3-7-14(8-4-12)21(22)23/h3-11H,19H2,1-2H3 |
InChI-Schlüssel |
JXFAUKGIXRZTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)N)N=C1C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.